molecular formula C4H5NO2 B140774 Oxazol-5-ylmethanol CAS No. 127232-41-1

Oxazol-5-ylmethanol

Cat. No. B140774
M. Wt: 99.09 g/mol
InChI Key: CRPXMLXYMBLZEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxazol-5-ylmethanol is a chemical compound that falls within the broader class of oxazoles, which are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring. The specific structure of oxazol-5-ylmethanol implies the presence of a methanol group attached to the fifth position of the oxazole ring.

Synthesis Analysis

The synthesis of oxazole derivatives has been a subject of interest due to their potential applications. One efficient method for synthesizing 5-(alkoxycarbonyl)methylene-3-oxazolines involves the palladium-catalyzed oxidative carbonylation of prop-2-ynylamides. This process is carried out under oxidative conditions in alcoholic media, resulting in good yields of oxazolines with E-stereochemistry confirmed by X-ray diffraction analysis . Another approach for creating chiral bis(oxazolines) with substitutions at the 4 and 5 positions utilizes dimethylmalonyl bis-diamides derived from chiral aminoethanol. The ring closure can be achieved with either retention or inversion of configuration at the chiral center, depending on the chosen protocol . Additionally, a three-step method for synthesizing 2-(hetero)aryl-5-(trimethylsilylethynyl)oxazoles from acrylic acid derivatives has been described, which involves oxidative phthalimidoaziridination and thermal expansion of the aziridine ring . Furthermore, 2,4,5-trisubstituted oxazoles can be synthesized from alpha-methylene ketones through nitrosation, condensation with aldehydes, and reduction, as demonstrated in the preparation of (5-methyl-2-phenyloxazol-4-yl)ethanol .

Molecular Structure Analysis

The molecular structure of oxazoles, including oxazol-5-ylmethanol, is characterized by a five-membered ring with nitrogen and oxygen atoms at the 1 and 3 positions, respectively. The substituents at various positions on the ring can significantly influence the compound's properties and reactivity. X-ray diffraction analysis has been used to determine the structures of representative oxazolines, confirming the E-stereochemistry of the synthesized compounds .

Chemical Reactions Analysis

Oxazoles can participate in various chemical reactions, often influenced by the substituents on the ring. The synthesis methods mentioned above involve reactions such as oxidative carbonylation , ring closure with retention or inversion of configuration , oxidative phthalimidoaziridination followed by ring expansion , and nitrosation followed by condensation and reduction . These reactions are crucial for introducing different functional groups and achieving the desired substitution pattern on the oxazole ring.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of oxazol-5-ylmethanol are not detailed in the provided papers, oxazoles, in general, are known for their aromatic stability and potential for hydrogen bonding due to the heteroatoms in the ring. The presence of substituents such as alkoxycarbonyl groups or trimethylsilyl groups can alter properties like solubility, boiling point, and reactivity. The synthesis methods described in the papers suggest that these oxazole derivatives are stable under various reaction conditions and can be isolated in good yields .

Scientific Research Applications

Biological Activities of Oxazole Derivatives

Oxazole derivatives, including Oxazol-5-ylmethanol, are significant in medicinal chemistry due to their wide range of biological activities. They have drawn global attention for synthesizing various oxazole derivatives and screening them for different biological applications. Oxazoles are valuable for medical applications due to their therapeutic potentials (Kakkar & Narasimhan, 2019).

Versatile Biological Activities of Oxazole Compounds

Oxazole compounds, due to their structure, can bind with various enzymes and receptors, displaying a wide range of biological activities. Oxazole-based derivatives are used as clinical drugs or candidates for treating diverse diseases, highlighting their potential as medicinal agents (Zhang, Zhao, & Zhou, 2018).

Antimycobacterial Activity

Specific oxazole compounds, like 1-(5-cyclobutyl-1,3-oxazol-2-yl) derivatives, have shown potent antimycobacterial activities, particularly against multidrug-resistant Mycobacterium tuberculosis. This showcases their potential in developing new treatments for tuberculosis (Sriram, Yogeeswari, Dinakaran, & Thirumurugan, 2007).

Optical Properties for Scientific Applications

Oxazol-5-ylmethanol and similar compounds exhibit interesting optical properties. They have been studied for their linear and nonlinear optical properties, indicating potential applications in fields like photonics and optoelectronics (Jȩdrzejewska et al., 2015).

Role in Drug Discovery

Oxazole is a key motif in drug discovery due to its diverse biological functions. Metal-free reactions for synthesizing oxazole heterocycles are of particular interest in contemporary drug discovery research, given their less toxic and more environmentally friendly nature (Ibrar et al., 2016).

Anticancer Research

Oxazoles are targets in anti-cancer research due to their structural and chemical diversity. The presence of oxygen and nitrogen atoms in oxazoles facilitates interactions with various enzymes and receptors, making them promising candidates for new drug discoveries (Chiacchio et al., 2020).

Synthesis of Functionalized Oxazoles

Methods for synthesizing functionally diverse oxazoles, such as 2-(hetero)aryl-5-(trimethylsilylethynyl)oxazoles, have been developed. These methodologies enable the creation of oxazole compounds with various functional groups, expanding their application in different research areas (Pankova, Stukalov, & Kuznetsov, 2015).

Safety And Hazards

The safety data sheet for Oxazol-5-ylmethanol classifies it as having acute toxicity when ingested (Category 4, H302) . The signal word for the compound is "Warning" .

Future Directions

Oxazole and its derivatives have been gaining popularity in recent years due to their increasing relevance in the area of medicinal chemistry . The important information presented in various researches will work as an impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

properties

IUPAC Name

1,3-oxazol-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO2/c6-2-4-1-5-3-7-4/h1,3,6H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPXMLXYMBLZEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70595998
Record name (1,3-Oxazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxazol-5-ylmethanol

CAS RN

127232-41-1
Record name (1,3-Oxazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-oxazol-5-ylmethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxazol-5-ylmethanol
Reactant of Route 2
Oxazol-5-ylmethanol
Reactant of Route 3
Reactant of Route 3
Oxazol-5-ylmethanol
Reactant of Route 4
Oxazol-5-ylmethanol
Reactant of Route 5
Reactant of Route 5
Oxazol-5-ylmethanol
Reactant of Route 6
Oxazol-5-ylmethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.